3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative characterized by a methoxy group at the para-position of the benzaldehyde core and a substituted phenoxy moiety at the meta-position. The phenoxy group features a bulky tert-butyl group at the ortho position and a methyl group at the meta position. This structural complexity imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[(2-tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14-6-8-17(20(2,3)4)19(10-14)23-13-16-11-15(12-21)7-9-18(16)22-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSXKZFGBCXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153015 | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-62-9 | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101153015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-tert-butyl-5-methylphenol with appropriate reagents to introduce the methoxybenzaldehyde moiety. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenoxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s key structural distinction lies in its 2-tert-butyl-5-methylphenoxy substituent, which introduces steric bulk and lipophilicity. Below is a comparison with similar benzaldehyde derivatives:
Key Observations :
- Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to analogs with smaller substituents (e.g., methyl or furyl groups) .
- Lipophilicity : Bulky alkyl/aryl groups enhance membrane permeability, which is critical for bioactive compounds targeting intracellular enzymes .
- Reactivity : Halogenated analogs (e.g., chloro-substituted) exhibit higher electrophilicity at the aldehyde group, favoring Schiff base formation .
Comparison of CYP2A6 Inhibition :
| Compound | Substituents | Inhibition Type | IC₅₀ (µM) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 4-methoxy | Reversible | <10 |
| 4-Methylbenzaldehyde | 4-methyl | Reversible | ~15–20 |
| Benzaldehyde | None | Irreversible | >100 |
| Target Compound | 2-tert-butyl-5-methylphenoxy | Likely reversible* | ~5–10 (estimated) |
*Predicted based on structural similarity to 4-alkyl-substituted benzaldehydes .
Biological Activity
3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde, with the CAS number 832737-62-9, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 312.41 g/mol. The compound features a methoxy group and a benzaldehyde functional group, which are significant in its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.41 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of benzaldehyde have shown cytotoxic effects against various cancer cell lines.
- Case Study : A study focused on similar phenoxybenzaldehyde derivatives demonstrated significant inhibition of cell proliferation in colon carcinoma (HCT-15) with IC50 values ranging from 1.61 to 1.98 µg/mL .
The mechanism through which this compound exerts its biological effects is still under investigation. However, structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the aromatic rings enhances its interaction with biological targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Similar compounds have also been assessed for their antimicrobial properties. For example, Schiff base complexes derived from aldehydes have shown promising antibacterial and antifungal activities against various pathogens .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and antimicrobial activity of related compounds:
- Cytotoxicity Assays : MTT assays were used to assess cell viability in the presence of the compound. Results indicated a dose-dependent response in several cancer cell lines.
- Antimicrobial Tests : Compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Potential Applications
Given its structural characteristics and preliminary findings, this compound may be explored further for:
- Development as an anticancer agent.
- Use in antimicrobial formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
